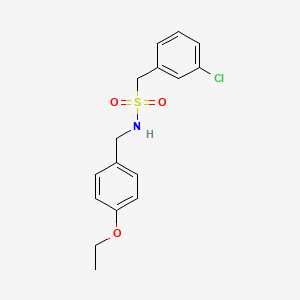
N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Übersicht
Beschreibung
N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as NM-3, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves its binding to the active site of carbonic anhydrase enzymes. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons, which is a key step in the regulation of acid-base balance. As a result, the pH of the surrounding tissue is altered, leading to physiological and biochemical effects.
Biochemical and Physiological Effects
N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been reported to decrease intraocular pressure in animal models of glaucoma, suggesting its potential as a treatment for this disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes. This allows researchers to selectively target these enzymes without affecting other biochemical pathways. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is its potential as a treatment for glaucoma. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine its mechanism of action and efficacy in animal models of cancer. Additionally, further research is needed to explore its potential applications in other areas, such as epilepsy and metabolic disorders.
Conclusion
In conclusion, N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. Its ability to inhibit the activity of carbonic anhydrase enzymes has been studied for its potential therapeutic effects in various diseases. While there are limitations to its use in lab experiments, its specificity for carbonic anhydrase enzymes makes it a valuable tool for researchers. Further studies are needed to explore its potential applications and to determine its efficacy and safety in humans.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that play a key role in the regulation of acid-base balance in the body. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methylpropyl)-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-12(2)11-17-24(20,21)13-4-5-15(22-3)14(10-13)16(19)18-6-8-23-9-7-18/h4-5,10,12,17H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQMTHZYLOXIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methylpropyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-{7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4677178.png)
![6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4677179.png)
![7-chloro-8-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4677182.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4677195.png)
![3-(2-chlorobenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4677203.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677210.png)

![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4677228.png)

![N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4677242.png)
amine hydrochloride](/img/structure/B4677249.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677259.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4677264.png)
![3-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4677285.png)